1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate
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Overview
Description
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate is a complex organic compound that features a piperazine ring, a thiophene moiety, and a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate acylating agent under controlled conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Phenylpropanone: The final step involves coupling the piperazine-thiophene intermediate with phenylpropanone. This can be done using a base-catalyzed condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors or enzymes.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate exerts its effects is likely related to its interaction with specific molecular targets. These could include:
Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one: The non-oxalate form of the compound, which may have different solubility and stability properties.
Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their biological activity.
Piperazine Derivatives: Compounds with a piperazine ring, commonly used in pharmaceuticals for their psychoactive properties.
Uniqueness
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate is unique due to its combination of a piperazine ring, thiophene moiety, and phenylpropanone structure. This combination may confer specific biological activities not seen in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
oxalic acid;1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S.C2H2O4/c22-17(18-7-4-14-24-18)15-20-10-12-21(13-11-20)19(23)9-8-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,14H,8-13,15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPNSDQNLLHSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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